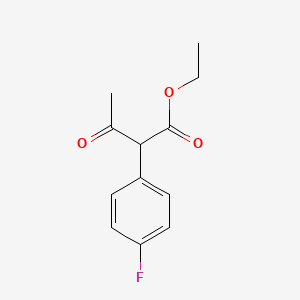

Ethyl 2-(4-fluorophenyl)-3-oxobutanoate

Description

Ethyl 2-(4-fluorophenyl)-3-oxobutanoate is a β-keto ester featuring a 4-fluorophenyl substituent at the α-position of the oxobutanoate backbone. This compound is pivotal in organic synthesis, particularly in constructing heterocyclic frameworks and as an intermediate in pharmaceutical research. Its structure combines the electron-withdrawing fluorine atom at the para position of the phenyl ring with the reactive 3-oxobutanoate moiety, enabling diverse chemical transformations such as condensations, cyclizations, and nucleophilic additions .

Properties

Molecular Formula |

C12H13FO3 |

|---|---|

Molecular Weight |

224.23 g/mol |

IUPAC Name |

ethyl 2-(4-fluorophenyl)-3-oxobutanoate |

InChI |

InChI=1S/C12H13FO3/c1-3-16-12(15)11(8(2)14)9-4-6-10(13)7-5-9/h4-7,11H,3H2,1-2H3 |

InChI Key |

KRDFIIMECLDXIW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C1=CC=C(C=C1)F)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-fluorophenyl)-3-oxobutanoate typically involves the esterification of 2-(4-fluorophenyl)-3-oxobutanoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-fluorophenyl)-3-oxobutanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

Oxidation: 2-(4-fluorophenyl)-3-oxobutanoic acid.

Reduction: Ethyl 2-(4-fluorophenyl)-3-hydroxybutanoate.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Ethyl 2-(4-fluorophenyl)-3-oxobutanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-fluorophenyl)-3-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Physical and Spectral Properties

Melting Points:

- 4-Fluoro derivative (10) : 81–83°C

- 4-Hydroxy derivative (16) : 106–108°C

- 2,6-Dimethylphenyl hydrazono analog: Not reported, but crystal packing via N–H⋯O hydrogen bonds suggests higher stability .

Explanation : The hydroxyl group in compound 16 increases intermolecular hydrogen bonding, elevating the melting point compared to the fluorine-substituted analog.

NMR Characteristics:

- Compound 10 (4-F) :

- Compound 12 (3-Cl) :

Key Insight : Fluorine’s strong electronegativity induces distinct coupling patterns in NMR, aiding structural differentiation from chloro or methyl analogs.

Structural and Crystallographic Comparisons

- Planarity: The 4-chlorophenyl hydrazono derivative (II) exhibits near-planarity (interplanar angle = 1.49°) between the phenyl ring and hydrazone chain . Steric effects in 2,6-dimethylphenyl analogs disrupt planarity, forming S(6) hydrogen-bonded motifs .

- Hydrogen Bonding: 4-Fluoro derivatives likely engage in weaker C–H⋯F interactions compared to N–H⋯O bonds in hydrazono analogs, influencing solubility and crystallinity .

Positional Isomerism and Reactivity

- Chain Position: Ethyl 4-(3-chlorophenyl)-3-oxobutanoate () places the phenyl group at the γ-position, altering conjugation and reactivity compared to α-substituted analogs.

- Electronic Effects : Para-fluoro substituents stabilize intermediates via inductive effects, facilitating nucleophilic attacks at the keto group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.